molecular formula C18H19ClN2O4 B328422 N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethanediamide

N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B328422
M. Wt: 362.8 g/mol
InChI Key: XGURFJIIYKDMNS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methoxyphenethylamine.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methoxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Product: The final product, N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide, is obtained after purification, typically by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Automated Processes: Implementing automated processes for mixing, heating, and purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-ethylphenyl)ethyl]ethanediamide: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

    Chemical Structure: The presence of both chloro and methoxy groups on the phenyl ring, along with the ethanediamide linkage, makes it unique.

    Its unique structure may confer specific biological or chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

N//'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C18H19ClN2O4/c1-24-14-6-3-12(4-7-14)9-10-20-17(22)18(23)21-15-11-13(19)5-8-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

XGURFJIIYKDMNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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